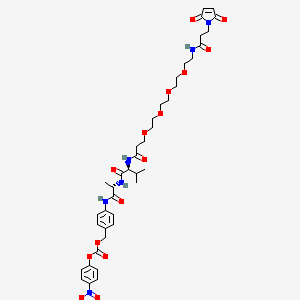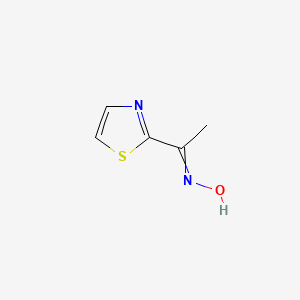
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-DMPTFMS) is an important organic compound that has been widely studied in the scientific and research communities. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 220°C. Its molecular formula is C7H7F3O2S and its molecular weight is 192.19 g/mol. 2,3-DMPTFMS has been found to possess a wide range of useful properties, including strong acidity, solubility in organic solvents, and a high degree of stability in aqueous solutions. It is also known to be an effective inhibitor of a variety of enzymes, including proteases and phosphatases.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been used in a variety of scientific research applications. It has been used as an inhibitor of a variety of enzymes, including proteases and phosphatases, as well as to study the effects of enzyme inhibition on cellular processes. In addition, it has been used to study the effects of enzyme inhibition on signal transduction pathways in cells. Furthermore, it has been used to study the effects of enzyme inhibition on the metabolism of drugs and other compounds.
Mecanismo De Acción
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and preventing it from binding to its substrate. It has been found to be a competitive inhibitor of enzymes, meaning that it competes with the enzyme's substrate for binding to the enzyme's active site. Furthermore, it has been found to be a slow, tight-binding inhibitor, meaning that it binds to the enzyme's active site for a prolonged period of time.
Biochemical and Physiological Effects
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cell behavior. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, leading to changes in drug absorption and metabolism. Furthermore, it has been found to inhibit the activity of enzymes involved in the breakdown of proteins, leading to changes in protein levels in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in experiments. However, it is a strong acid, so it must be handled with care. In addition, it is a slow, tight-binding inhibitor and can take a long time to reach its full effect.
Direcciones Futuras
The potential future applications of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol are numerous. It could be used to study the effects of enzyme inhibition on a variety of cellular processes, such as signal transduction pathways and metabolism. In addition, it could be used to study the effects of enzyme inhibition on the development and progression of diseases. Furthermore, it could be used to study the effects of enzyme inhibition on the absorption, metabolism, and excretion of drugs and other compounds. Finally, it could be used to develop new inhibitors of enzymes with improved properties.
Métodos De Síntesis
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol can be synthesized from commercially available 2,3-dimethylphenol (2,3-DMP) and trifluoromethanesulfonyl chloride (CF3SO2Cl) in two steps. The first step involves the reaction of 2,3-DMP with CF3SO2Cl in a polar aprotic solvent, such as dimethylformamide (DMF), to form 2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol (2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol). The second step involves the reaction of 2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol with a base, such as sodium hydroxide, to form the desired product.
Propiedades
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-5-6(2)8(4-3-7(5)13)16(14,15)9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKIJBOMOWMKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(trifluoromethylsulfonyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)










